Cas no 31749-14-1 (2-(3,4-Dimethoxybenzoyl)-6-methylpyridine)

2-(3,4-ジメトキシベンゾイル)-6-メチルピリジンは、有機合成中間体として重要な化合物です。3,4-ジメトキシ基とピリジン環を有するベンゾイル構造を特徴とし、医薬品や機能性材料の合成において有用な骨格を提供します。特に、電子供与性メトキシ基の存在により、求電子反応や配位化学における反応性が調整可能です。6位のメチル基は立体障害を軽減し、反応選択性の向上に寄与します。高い純度と安定性を備えており、複雑な分子構築における多段階反応にも適しています。

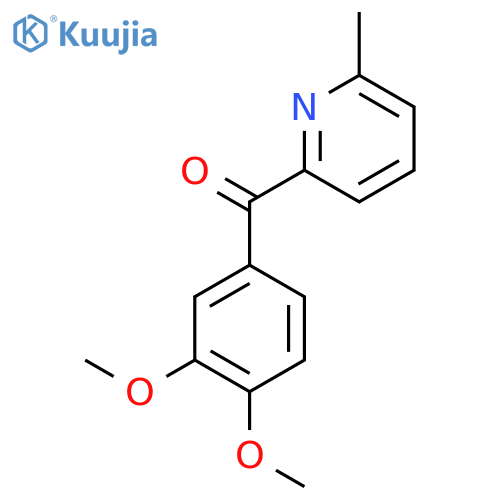

31749-14-1 structure

商品名:2-(3,4-Dimethoxybenzoyl)-6-methylpyridine

CAS番号:31749-14-1

MF:C15H15NO3

メガワット:257.284504175186

MDL:MFCD13152625

CID:4712601

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine

- (3,4-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone

- NLZZLUGNSSICNO-UHFFFAOYSA-N

- SEL10855416

- (3,4-dimethoxyphenyl) (6-methyl-2-pyridyl) ketone

-

- MDL: MFCD13152625

- インチ: 1S/C15H15NO3/c1-10-5-4-6-12(16-10)15(17)11-7-8-13(18-2)14(9-11)19-3/h4-9H,1-3H3

- InChIKey: NLZZLUGNSSICNO-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C=CC(C(C2C=CC=C(C)N=2)=O)=C1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 308

- トポロジー分子極性表面積: 48.4

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D091075-500mg |

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine |

31749-14-1 | 500mg |

$ 735.00 | 2022-06-06 | ||

| Fluorochem | 202831-1g |

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine |

31749-14-1 | 97% | 1g |

£554.00 | 2022-03-01 | |

| TRC | D091075-250mg |

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine |

31749-14-1 | 250mg |

$ 440.00 | 2022-06-06 | ||

| Fluorochem | 202831-5g |

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine |

31749-14-1 | 97% | 5g |

£1702.00 | 2022-03-01 | |

| Fluorochem | 202831-2g |

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine |

31749-14-1 | 97% | 2g |

£837.00 | 2022-03-01 | |

| abcr | AB362948-1g |

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, 97%; . |

31749-14-1 | 97% | 1g |

€954.60 | 2025-02-13 | |

| abcr | AB362948-1 g |

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, 97%; . |

31749-14-1 | 97% | 1g |

€954.60 | 2023-06-20 | |

| abcr | AB362948-2 g |

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, 97%; . |

31749-14-1 | 97% | 2g |

€1400.00 | 2023-06-20 | |

| abcr | AB362948-2g |

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, 97%; . |

31749-14-1 | 97% | 2g |

€1400.00 | 2025-02-13 | |

| Ambeed | A472189-5g |

(3,4-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone |

31749-14-1 | 97% | 5g |

$1133.0 | 2024-04-20 |

2-(3,4-Dimethoxybenzoyl)-6-methylpyridine 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

31749-14-1 (2-(3,4-Dimethoxybenzoyl)-6-methylpyridine) 関連製品

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 557-08-4(10-Undecenoic acid zinc salt)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:31749-14-1)2-(3,4-Dimethoxybenzoyl)-6-methylpyridine

清らかである:99%

はかる:5g

価格 ($):1020.0